Aldose reductase-IN-6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aldose reductase-IN-6 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This enzyme is responsible for the reduction of glucose to sorbitol, a process that becomes particularly significant under hyperglycemic conditions. Inhibitors like this compound are being studied for their potential to mitigate complications associated with diabetes, such as retinopathy, neuropathy, and nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aldose reductase-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of benzothiadiazine derivatives, which are reacted under controlled conditions to yield the desired inhibitor . The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Aldose reductase-IN-6 primarily undergoes reduction reactions, given its role as an inhibitor of aldose reductase. It interacts with the enzyme’s active site, preventing the reduction of glucose to sorbitol . Additionally, it may participate in substitution reactions where functional groups are exchanged to enhance its inhibitory potency.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include NADPH, which is essential for the enzyme’s activity, and various organic solvents that facilitate the reaction . The conditions typically involve maintaining a specific pH and temperature to ensure optimal interaction with the enzyme.

Major Products Formed: The primary product formed from the interaction of this compound with aldose reductase is the inhibited enzyme complex, which prevents the formation of sorbitol from glucose .

Scientific Research Applications

Aldose reductase-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new inhibitors . In biology, it helps in understanding the metabolic pathways involved in glucose metabolism and the role of aldose reductase in various physiological processes . In medicine, this compound is being explored as a potential therapeutic agent for preventing and treating diabetic complications . In industry, it is used in the development of new drugs and formulations aimed at managing diabetes and its associated conditions .

Mechanism of Action

Aldose reductase-IN-6 exerts its effects by binding to the active site of aldose reductase, thereby inhibiting its activity. This inhibition prevents the reduction of glucose to sorbitol, a process that is particularly harmful under hyperglycemic conditions . The molecular targets involved include the enzyme’s active site residues, which interact with the inhibitor to form a stable complex . This pathway is crucial in mitigating the osmotic and oxidative stress caused by the accumulation of sorbitol in diabetic patients .

Comparison with Similar Compounds

Aldose reductase-IN-6 is unique in its high potency and specificity for aldose reductase compared to other similar compounds. Some of the similar compounds include epalrestat, ranirestat, and fidarestat, which also inhibit aldose reductase but may differ in their efficacy, side effects, and pharmacokinetic properties . This compound stands out due to its enhanced binding affinity and reduced side effects, making it a promising candidate for further development .

Biological Activity

Aldose reductase (AR) is a key enzyme in the polyol pathway that converts glucose into sorbitol using NADPH as a cofactor. This pathway becomes particularly active during hyperglycemic conditions, leading to excessive sorbitol accumulation, which is implicated in various diabetic complications such as retinopathy, nephropathy, and neuropathy. Aldose reductase inhibitors (ARIs) like Aldose reductase-IN-6 have been developed to mitigate these complications by inhibiting AR activity. This article discusses the biological activity of this compound, its mechanism of action, and relevant research findings.

This compound functions by selectively inhibiting the activity of AR, thereby reducing the conversion of glucose to sorbitol. This inhibition leads to decreased osmotic and oxidative stress within cells, which are significant contributors to diabetic complications. The compound has shown promise in various preclinical studies, demonstrating its potential to alleviate symptoms associated with diabetes-related conditions.

In Vitro Studies

Research has highlighted the effectiveness of this compound in various in vitro settings:

- Inhibition Potency : this compound has demonstrated strong inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 value comparable to other known ARIs. In a study, several natural extracts were tested for their AR inhibitory activity, with compounds showing IC50 values ranging from 0.72 μM to 4.25 μM .

- Antioxidant Activity : The compound also exhibits antioxidant properties, which are crucial in counteracting oxidative stress induced by hyperglycemia. It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative damage .

In Vivo Studies

This compound has been evaluated in various animal models:

- Diabetes Models : In diabetic rat models, treatment with this compound resulted in significant reductions in sorbitol levels and improved metabolic profiles. The compound mitigated the development of diabetic retinopathy and nephropathy by normalizing glucose metabolism and reducing oxidative stress .

- Cardiovascular Protection : Studies indicate that this compound can reduce ischemia-reperfusion injury in cardiac tissues by inhibiting AR activity. This effect was observed in human AR transgenic mice, where the compound improved functional recovery post-injury .

Case Studies

Several case studies have demonstrated the clinical relevance of AR inhibition:

- Case Study on Diabetic Retinopathy : A study involving patients with diabetic retinopathy showed that treatment with an ARI led to improved visual acuity and reduced retinal edema after 12 weeks of therapy. The results suggested that this compound could play a role in managing diabetic eye diseases .

- Cardiovascular Outcomes : In a cohort study of patients with diabetes and cardiovascular disease, those treated with ARIs exhibited lower rates of myocardial infarction compared to those not receiving treatment. This underscores the potential cardiovascular benefits of Aldose reductase inhibition .

Data Table

| Study Type | Model/System | Outcome | IC50/Effect |

|---|---|---|---|

| In Vitro | RLAR | Significant inhibition | IC50 ~ 1.18 μM |

| In Vivo | Diabetic Rats | Reduced sorbitol levels | Significant reduction |

| In Vivo | Human AR Transgenic Mice | Improved recovery post ischemia | Enhanced functional recovery |

| Clinical Case Study | Diabetic Retinopathy | Improved visual acuity | Notable reduction in edema |

Properties

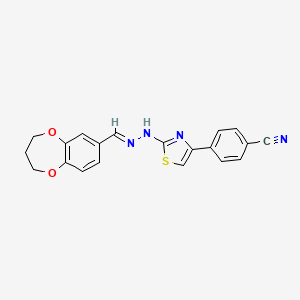

Molecular Formula |

C20H16N4O2S |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

4-[2-[(2E)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl]benzonitrile |

InChI |

InChI=1S/C20H16N4O2S/c21-11-14-2-5-16(6-3-14)17-13-27-20(23-17)24-22-12-15-4-7-18-19(10-15)26-9-1-8-25-18/h2-7,10,12-13H,1,8-9H2,(H,23,24)/b22-12+ |

InChI Key |

JGTBCKRXHWTUDP-WSDLNYQXSA-N |

Isomeric SMILES |

C1COC2=C(C=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)C#N)OC1 |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)C#N)OC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.